N-(2-furylmethyl)guanidine

Descripción general

Descripción

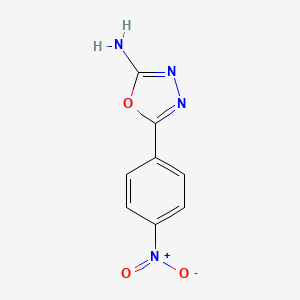

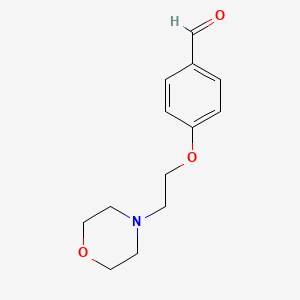

“N-(2-furylmethyl)guanidine” is a compound with potential applications in various fields. It is related to dinotefuran, a systemic neonicotinoid insecticide, in the nitroguanidine sub-class .

Synthesis Analysis

A series of dinotefuran derivatives were synthesized and tested against hemiptera. The structure-activity relationships (SAR) of the nitroguanidine part of dinotefuran are summarized as follows: (1) the mono-methyl group as a N-substituent gave the best activity for the acyclic nitroimino and nitromethylene compounds, (2) the acyclic compounds showed the same activity as the cyclic compounds against Nephotettix cincticeps and were superior to them against Laodelphax striatellus, (3) N-acylation of this series scarcely changed the level of activity .Molecular Structure Analysis

The molecular structure of “N-(2-furylmethyl)guanidine” is represented by the formula C6H9N3O . It is related to dinotefuran, which provides a tetrahydrofuran (THF) moiety distinct from other neonicotinoids with a chloropyridine or chlorothiazole ring .Chemical Reactions Analysis

The decomposition study of guanidinium nitrate, an energetic material, revealed that guanidines bind within the intracellular pore of the channel and perturb a hydrophobic subunit interface to stabilize a closed state of the channel .Aplicaciones Científicas De Investigación

Asymmetric Organocatalysis

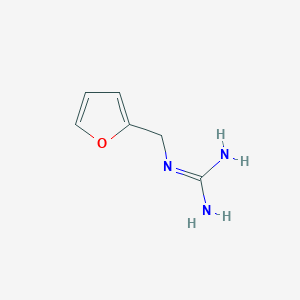

1-(furan-2-ylmethyl)guanidine: has been identified as a potential chiral organocatalyst due to the guanidine group’s ability to facilitate stereoselective organic transformations . This compound can be used to synthesize enantiomerically pure molecules, which are crucial in pharmaceutical science. The guanidine group’s diverse functionalities make it suitable for developing new methodologies in asymmetric reactions, particularly in creating complex and enantiopure molecular skeletons.

Antibacterial Activity

Furan derivatives, including 1-(furan-2-ylmethyl)guanidine , have shown promise in combating microbial resistance, which is a significant global health issue . The inclusion of the furan nucleus in the compound’s structure contributes to its potential as a novel antibacterial agent. Its efficacy against both gram-positive and gram-negative bacteria makes it a valuable candidate for developing new antimicrobial medicines.

Antimicrobial Applications

The synthesis of 1-(furan-2-ylmethyl)guanidine derivatives has been explored for their broad-spectrum antimicrobial activities . These activities include antiviral, antifungal, and antibacterial properties, making these derivatives valuable active ingredients in medicine and plant-protecting agents. The compound’s bioactivity against pathogens like Escherichia coli and Salmonella typhi highlights its potential in this field.

Enantioselective Synthesis

The guanidine group in 1-(furan-2-ylmethyl)guanidine plays a vital role in enantioselective synthesis, a challenging yet essential field in organic chemistry . The compound’s ability to act as a chiral organocatalyst opens up possibilities for synthesizing biologically active molecules with multiple chiral centers, which are important for pharmaceutical applications.

Medicinal Chemistry

In medicinal chemistry, 1-(furan-2-ylmethyl)guanidine and its derivatives are being investigated for their therapeutic efficacy . The furan nucleus is a key feature in the search for new drugs, and its presence in this compound could lead to the development of medicines with anti-ulcer, diuretic, muscle relaxant, and anti-inflammatory properties.

Organic Synthesis

1-(furan-2-ylmethyl)guanidine: contributes to the field of organic synthesis by providing a versatile function as an efficient and selective catalyst . Its role in catalytic asymmetric inductions has been recognized, particularly in the second half of the twentieth century, where it contributed to the development of stereospecific reactions.

Pharmaceutical Science

The compound’s structural features, including the guanidine group and furan nucleus, make it a candidate for synthesizing enantiomerically pure molecules in pharmaceutical science . These molecules are essential for creating drugs with specific therapeutic actions and minimal side effects.

Plant Protection

As an active ingredient in plant-protecting agents, 1-(furan-2-ylmethyl)guanidine offers potential benefits due to its antimicrobial properties . Its effectiveness against various pathogens can help in developing plant protection strategies that safeguard crops from diseases and pests.

Propiedades

IUPAC Name |

2-(furan-2-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLXPGOZRJYNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395962 | |

| Record name | N-(2-furylmethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)guanidine | |

CAS RN |

4353-49-5 | |

| Record name | N-(2-furylmethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(3-chlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364594.png)

![methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate](/img/structure/B1364600.png)

![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide](/img/structure/B1364629.png)